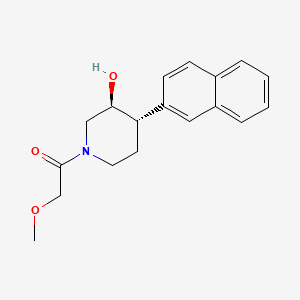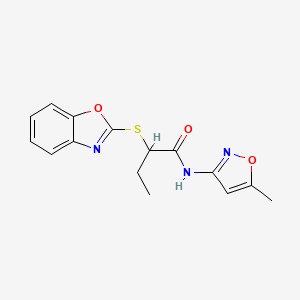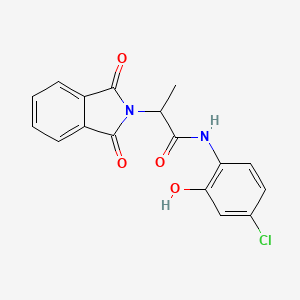
1-(4-ethylphenyl)-N-(2-fluoro-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
1-(4-ethylphenyl)-N-(2-fluoro-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as Compound X, is a novel chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and neuroscience.
Wirkmechanismus
1-(4-ethylphenyl)-N-(2-fluoro-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide X exerts its effects through the modulation of various molecular targets, including enzymes, receptors, and ion channels. One of the main targets of this compound X is the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. By inhibiting COX-2 activity, this compound X reduces the production of prostaglandins, leading to a reduction in inflammation and pain. This compound X also modulates the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
This compound X has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. In animal studies, this compound X has been found to reduce inflammation and pain in various models of inflammatory and pain-related disorders, such as arthritis and neuropathic pain. This compound X has also been found to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-ethylphenyl)-N-(2-fluoro-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide X has several advantages for use in lab experiments, including its high potency, selectivity, and stability. This compound X is also readily available and easy to synthesize, making it a cost-effective option for scientific research. However, there are also some limitations to the use of this compound X in lab experiments, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(4-ethylphenyl)-N-(2-fluoro-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide X. One potential direction is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety profiles. Another potential direction is the identification of novel molecular targets for this compound X, which could expand its applications in various areas of scientific research. Additionally, the development of novel drug delivery systems for this compound X could improve its bioavailability and reduce its potential toxicity. Overall, the continued research and development of this compound X could lead to the discovery of novel drugs for the treatment of various diseases and disorders.
Wissenschaftliche Forschungsanwendungen
1-(4-ethylphenyl)-N-(2-fluoro-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide X has shown promising results in various scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound X has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. In drug discovery, this compound X has been used as a lead compound to develop novel drugs with improved efficacy and safety profiles. In neuroscience, this compound X has been found to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)-N-(2-fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-3-14-5-7-16(8-6-14)23-12-15(11-19(23)24)20(25)22-18-10-13(2)4-9-17(18)21/h4-10,15H,3,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZOWXAVONAUAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B3980715.png)
![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B3980718.png)
![2-(cyclohexylamino)-3-[(4-methoxyphenyl)amino]naphthoquinone](/img/structure/B3980722.png)

![2-{2-[1-(isoxazol-5-ylmethyl)-4-phenyl-1H-imidazol-5-yl]-1H-pyrrol-1-yl}pyridine](/img/structure/B3980732.png)

![2,2,2-trifluoroethyl 5-[(1,5-dimethylhexyl)amino]-5-oxopentanoate](/img/structure/B3980753.png)
![2-[(3-fluorophenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3980764.png)
![N-{2-[4-(diphenylacetyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B3980772.png)



![2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3980813.png)